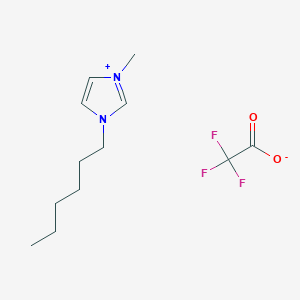![molecular formula C14H11BrN6 B14135173 6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14135173.png)
6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazolopyridazine core, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This is followed by the introduction of the bromo-phenylprop-2-en-1-ylidene group through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing the reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis are being explored to achieve this goal.
Análisis De Reacciones Químicas
Types of Reactions
6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, more reduced form of the original molecule.
Aplicaciones Científicas De Investigación
6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve abnormal cell growth.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways within cells. This interaction can lead to various effects, such as the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways are still being investigated, but preliminary studies suggest that the compound may affect signaling pathways involved in cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 6-{(2E)-2-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine
- 6-{(2E)-2-[(2Z)-2-fluoro-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
What sets 6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine apart from similar compounds is its unique bromo-phenylprop-2-en-1-ylidene group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H11BrN6 |
|---|---|
Peso molecular |
343.18 g/mol |
Nombre IUPAC |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H11BrN6/c15-12(8-11-4-2-1-3-5-11)9-16-18-13-6-7-14-19-17-10-21(14)20-13/h1-10H,(H,18,20)/b12-8-,16-9+ |
Clave InChI |
JTLAOTXPOJNRJW-OOBCCFMBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C=N/NC2=NN3C=NN=C3C=C2)\Br |
SMILES canónico |
C1=CC=C(C=C1)C=C(C=NNC2=NN3C=NN=C3C=C2)Br |
Solubilidad |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
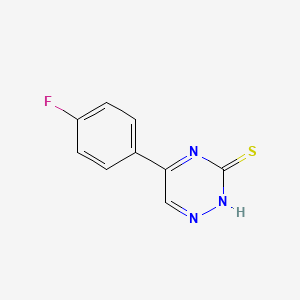

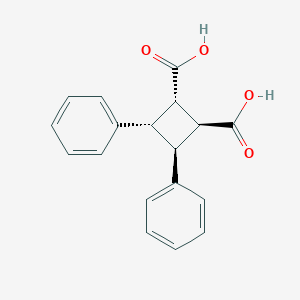
![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
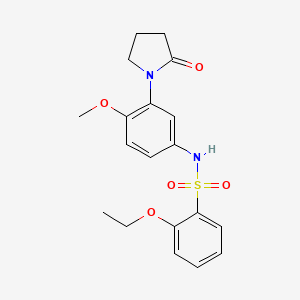
![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
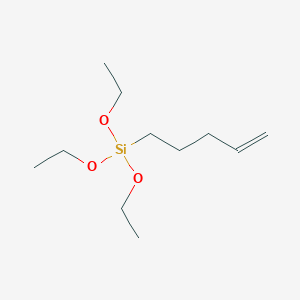
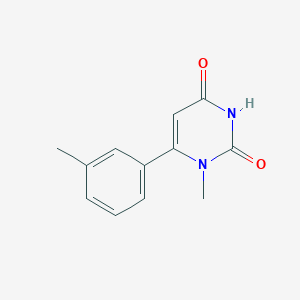
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)

